Benzisoxazole Hsp90 Inhibitor

概要

説明

ベンゾイソキサゾール Hsp90 インヒビターは、熱ショックタンパク質 90 (Hsp90) の強力な阻害剤であり、さまざまなクライアントタンパク質の安定化と活性化に関与する分子シャペロンです。 この化合物は、特に腫瘍学において、がん細胞の生存と増殖に不可欠なタンパク質の機能を阻害するため、その潜在的な治療応用により注目を集めています .

準備方法

合成経路と反応条件: ベンゾイソキサゾール Hsp90 インヒビターの合成は、通常、ベンゾイソキサゾールコアの形成から始まる複数のステップを伴います。一般的な方法の1つは、酸性条件下でオルトニトロフェニル誘導体をニトリルと環化させる方法です。

工業的生産方法: ベンゾイソキサゾール Hsp90 インヒビターの工業生産は、同様の合成経路に従いますが、より大規模です。収率と純度を最大化するには、温度、圧力、溶媒の選択などの反応条件の最適化が重要です。 連続フロー合成などの高度な技術を採用して、効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類: ベンゾイソキサゾール Hsp90 インヒビターは、次のようないくつかのタイプの化学反応を受けます。

酸化: この化合物は、ヒドロキシル基を導入するために酸化されて、溶解性とバイオアベイラビリティを向上させることができます。

還元: 還元反応は、ニトロ基をアミンに変換して、化合物の薬物動態特性を変更することができます。

置換: 様々な置換基を、求核置換反応または求電子置換反応により導入して、インヒビターの活性と選択性を改変することができます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、ベンゾイソキサゾール Hsp90 インヒビターのヒドロキシル化、アミノ化、および様々な置換された誘導体があり、それぞれが異なる薬理学的プロファイルを持っています .

4. 科学研究への応用

ベンゾイソキサゾール Hsp90 インヒビターは、広範囲の科学研究への応用があります。

化学: ベンゾイソキサゾール誘導体の合成と反応性を研究するためのモデル化合物として役立ちます。

生物学: このインヒビターは、タンパク質の折り畳みと細胞ストレス応答における Hsp90 の役割を調査するために使用されます。

医学: その主な用途は、癌研究であり、発癌性タンパク質を不安定化させることによって、様々な癌細胞株の増殖を阻害する能力について試験されています.

科学的研究の応用

Benzisoxazole Hsp90 Inhibitor has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying the synthesis and reactivity of benzisoxazole derivatives.

Biology: The inhibitor is used to investigate the role of Hsp90 in protein folding and cellular stress responses.

作用機序

ベンゾイソキサゾール Hsp90 インヒビターは、Hsp90 の N 末端ドメインに結合することで効果を発揮し、ATP 結合部位を遮断します。この阻害は、Hsp90 クライアントタンパク質の適切な折り畳みと機能を阻害し、その分解につながります。 主な分子標的は、癌細胞の生存と増殖に不可欠な HER2 やアンドロゲン受容体などの発癌性タンパク質です .

類似の化合物:

ゲルドナマイシン: 別の Hsp90 インヒビターですが、化学構造が異なり、毒性がより高いです。

17-AAG (17-アリルアミノ-17-デメトキシゲルドナマイシン): ゲルドナマイシンの誘導体で、薬理学的特性が改善されています。

独自性: ベンゾイソキサゾール Hsp90 インヒビターは、ベンゾイソキサゾールコアのためにユニークであり、これは独特な薬物動態的および薬力学的特性を提供します。 他のキナーゼよりも Hsp90 に対して高い選択性を示し、他の Hsp90 インヒビターと比較して毒性が低く、様々な癌細胞株で有効性を示しています .

類似化合物との比較

Geldanamycin: Another Hsp90 inhibitor, but with a different chemical structure and higher toxicity.

17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.

Radicicol: A natural product that inhibits Hsp90 by binding to its N-terminal domain.

Uniqueness: Benzisoxazole Hsp90 Inhibitor is unique due to its benzisoxazole core, which provides distinct pharmacokinetic and pharmacodynamic properties. It exhibits high selectivity for Hsp90 over other kinases and has shown efficacy in various cancer cell lines with lower toxicity compared to other Hsp90 inhibitors .

特性

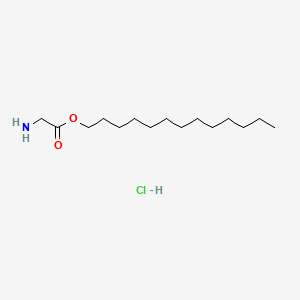

IUPAC Name |

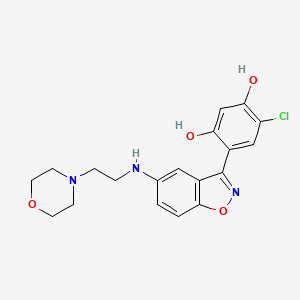

4-chloro-6-[5-(2-morpholin-4-ylethylamino)-1,2-benzoxazol-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4/c20-15-10-13(16(24)11-17(15)25)19-14-9-12(1-2-18(14)27-22-19)21-3-4-23-5-7-26-8-6-23/h1-2,9-11,21,24-25H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIRVZVVCCIAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=CC3=C(C=C2)ON=C3C4=CC(=C(C=C4O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680166 | |

| Record name | 4-Chloro-3-hydroxy-6-[5-{[2-(morpholin-4-yl)ethyl]amino}-1,2-benzoxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012788-65-6 | |

| Record name | 4-Chloro-3-hydroxy-6-[5-{[2-(morpholin-4-yl)ethyl]amino}-1,2-benzoxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B584264.png)

![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone](/img/structure/B584277.png)

![[1r-[1alpha(r*),2beta]]-alpha-Methoxy-benzeneacetic acid 1,2,3,4-tetrahydro-7-methoxy-2-[(1-oxopropyl)amino]-1-naphthalenyl ester](/img/structure/B584281.png)

![4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide](/img/structure/B584284.png)